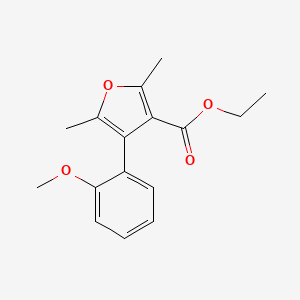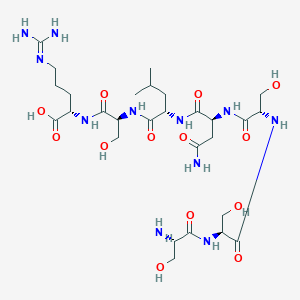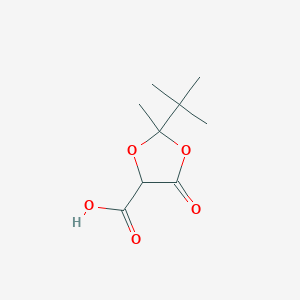![molecular formula C13H7ClN4O4S B14190110 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- CAS No. 848725-97-3](/img/structure/B14190110.png)
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a 3,5-dinitrophenylthio group at the 2-position, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The final step involves the reaction of the chlorinated benzimidazole with 3,5-dinitrophenylthiol under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzimidazole core can mimic natural nucleotides, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The dinitrophenylthio group may enhance binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- include other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.
Mebendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Known for its antifungal properties.
What sets 1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]- apart is the presence of the 3,5-dinitrophenylthio group, which may confer unique chemical and biological properties not found in other benzimidazole derivatives.
Propriétés
Numéro CAS |
848725-97-3 |
|---|---|
Formule moléculaire |
C13H7ClN4O4S |
Poids moléculaire |
350.74 g/mol |
Nom IUPAC |
6-chloro-2-(3,5-dinitrophenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C13H7ClN4O4S/c14-7-1-2-11-12(3-7)16-13(15-11)23-10-5-8(17(19)20)4-9(6-10)18(21)22/h1-6H,(H,15,16) |
Clé InChI |
SZIUTEYKWWNIBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=N2)SC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
